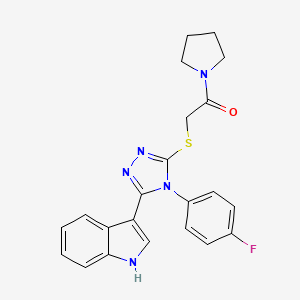

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

This compound belongs to the 1,2,4-triazole-thioether family, characterized by a triazole core substituted with a 4-fluorophenyl group, an indole moiety, and a pyrrolidinyl ethanone side chain. Its structural complexity combines heterocyclic and aromatic systems, which are often associated with bioactive properties such as antimicrobial, antitumor, or enzyme inhibitory activities . The indole group may enhance binding to biological targets via π-π stacking or hydrogen bonding, while the pyrrolidine ring could modulate solubility and pharmacokinetics .

Properties

IUPAC Name |

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5OS/c23-15-7-9-16(10-8-15)28-21(18-13-24-19-6-2-1-5-17(18)19)25-26-22(28)30-14-20(29)27-11-3-4-12-27/h1-2,5-10,13,24H,3-4,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUHWNAUDCROTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a hybrid molecule that incorporates a 1,2,4-triazole moiety known for its diverse biological activities, particularly in antibacterial and antifungal domains. This article explores the biological activity of this compound through a synthesis of existing literature, highlighting key findings from various studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features a triazole ring , which is a common scaffold in medicinal chemistry due to its ability to interact with biological targets. The presence of the indole and pyrrolidine groups enhances its potential pharmacological properties.

Antibacterial Activity

- Mechanism of Action : The 1,2,4-triazole core has been shown to exhibit significant antibacterial activity through mechanisms such as inhibition of DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription .

-

In Vitro Studies :

- A study reported that derivatives of 1,2,4-triazoles demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .

- The specific compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics like ciprofloxacin .

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. The incorporation of sulfur and indole groups into the triazole structure has been linked to enhanced antifungal efficacy:

- Research indicates that triazoles can interfere with fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase, leading to increased susceptibility of fungi to treatment .

- In vitro tests have shown that certain derivatives exhibit activity against Candida albicans and other pathogenic fungi, making them potential candidates for antifungal drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole-based compounds:

| Substituent | Effect on Activity |

|---|---|

| Fluorine at para position | Increases lipophilicity and enhances binding affinity |

| Indole moiety | Contributes to antimicrobial potency through π-stacking interactions |

| Pyrrolidine ring | May influence solubility and bioavailability |

Studies suggest that modifications at various positions on the triazole ring can significantly affect antibacterial and antifungal activities. For instance, introducing electron-donating groups has been shown to improve interactions with target enzymes .

Case Study 1: Antibacterial Efficacy

In a comparative study involving several triazole derivatives, the compound demonstrated superior activity against MRSA strains compared to traditional antibiotics like vancomycin. The MIC values indicated a strong potential for clinical application in treating resistant infections .

Case Study 2: Antifungal Screening

A series of triazole-thioether hybrids were synthesized and tested against Candida species. Results showed that compounds with longer alkyl chains exhibited enhanced antifungal activity, suggesting a correlation between hydrophobicity and efficacy .

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazole have shown enhanced antifungal activity against various fungal strains compared to standard treatments. A study demonstrated that triazole-thioether derivatives exhibited an inhibitory rate of 90–98% against P. piricola, comparable to commercial fungicides such as azoxystrobin .

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been extensively studied. Compounds similar to 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown MIC values ranging from 0.5 to 1 μM against Staphylococcus aureus and Escherichia coli, indicating their potential as effective antibacterial agents .

Anticancer Properties

Mercapto-substituted triazoles have been recognized for their chemopreventive and chemotherapeutic effects on cancer cells. The incorporation of specific functional groups in the triazole structure can enhance its ability to interact with biological targets involved in cancer progression . Research into the anticancer mechanisms of similar compounds is ongoing, with promising results indicating their potential in cancer therapy.

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds in various biological assays:

- Antifungal Efficacy : A series of studies reported that triazole derivatives exhibited antifungal activity significantly higher than traditional agents like ketoconazole .

- Antibacterial Studies : A comprehensive study evaluated a range of triazole compounds against multiple bacterial strains and found several candidates with MIC values significantly lower than those of established antibiotics .

- Chemotherapeutic Potential : Investigations into the anticancer properties of triazole derivatives have shown promising results in inhibiting tumor growth in preclinical models .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Key Structural Variations and Implications

Aromatic Substituents: The 4-fluorophenyl group in the target compound (vs. The indole moiety (absent in other analogs) introduces a planar aromatic system that could improve DNA intercalation or protein binding compared to pyridinyl or phenylsulfonyl groups .

Side Chain Modifications: The pyrrolidin-1-yl ethanone group differs from phenylethanone or methoxyphenyl ethanone in analogs. Pyrrolidine’s cyclic amine may improve solubility and metabolic stability compared to bulkier aryl groups .

Biological Activity Trends :

- Compounds with pyridinyl substituents (e.g., ) show marked antimicrobial activity, suggesting that nitrogen-containing aromatics enhance interactions with bacterial targets.

- The absence of a sulfonyl group (cf. ) in the target compound might reduce off-target interactions with human enzymes, improving selectivity.

Physicochemical Properties

- Molecular Weight : Estimated ~470–500 g/mol (based on analogs in ), higher than most reference compounds due to the indole and pyrrolidine groups.

- LogP : Predicted to be moderate (~3.5–4.0) due to the balance between hydrophobic (indole, fluorophenyl) and hydrophilic (pyrrolidine) groups.

- Solubility : Likely improved in polar aprotic solvents (e.g., DMSO) compared to analogs with purely aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.